2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone
Description
2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone (CAS 329249-53-8) is a thiazolone derivative with structural similarities to thiazolidinedione (TZD)-based antidiabetic drugs like rosiglitazone and pioglitazone . Its core structure features a thiazolone ring (a five-membered ring containing sulfur, nitrogen, and a ketone group) substituted with a benzyl ether group bearing a methyl-pyridinylamino ethoxy side chain.
Properties
IUPAC Name |
2-imino-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-22(16-4-2-3-9-20-16)10-11-24-14-7-5-13(6-8-14)12-15-17(23)21-18(19)25-15/h2-9,15H,10-12H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBYZBZMGVIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=N)S2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Attachment of the Pyridinylamino Ethoxyphenyl Moiety: This step involves the coupling of the pyridinylamino ethoxyphenyl group to the thiazolone core, typically through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like ketones or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Rosiglitazone
- Structure: Rosiglitazone [(±)-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione] shares the same benzyl ether and pyridinylamino ethoxy substituent as the target compound but retains the thiazolidinedione ring .
- Activity : As a PPARγ agonist, rosiglitazone enhances insulin sensitivity via adiponectin-mediated pathways. Its EC50 for PPARγ activation is ~100 nM .
- Key Difference : The thiazolone ring in the target compound lacks the second ketone critical for TZD’s PPARγ binding, suggesting reduced or altered agonistic activity .
Pioglitazone 2-Imino Analog
- Structure: 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS 105355-26-8) is an imino derivative of pioglitazone, featuring an ethyl-substituted pyridine and a thiazolidinone-imine core .
- Activity: While pioglitazone’s thiazolidinedione ring confers PPARγ activation, the imino modification’s impact remains unclear. The ethyl group may enhance metabolic stability compared to the methyl group in the target compound .
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Analogs
- Structure: These analogs (e.g., 5-(4-methoxybenzylidene)-2-(phenylamino)thiazol-4(5H)-one) feature variable substituents on the benzylidene and phenylamino groups .
- Activity : Some derivatives exhibit antimicrobial properties, with MIC50 values as low as 12.5 µg/mL .
- Key Difference: The target compound’s methyl-pyridinylamino ethoxy group may confer unique pharmacokinetic or target selectivity compared to simpler aryl substituents.
5-((4-Methylphenyl)Methylene)-2-(Phenylamino)-4(5H)-Thiazolone
- Structure: This analog (described in ) has a methylphenyl-methylene group and a phenylamino substituent .
- Activity: Gene interaction studies suggest distinct biological pathways compared to the target compound’s pyridinylamino-benzyl structure.
- Key Difference : The absence of the pyridine ring and ethoxy linker likely reduces receptor affinity for targets like PPARγ.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized using methods similar to those for other thiazolone analogs, such as condensation of thiosemicarbazides with chloroacetic acid under mild conditions .
- Biological Activity : While TZDs like rosiglitazone are potent PPARγ agonists, the thiazolone modification may reduce off-target effects (e.g., edema, weight gain) but requires validation .
- Structure-Activity Relationship (SAR): The pyridinylamino ethoxy group enhances solubility and receptor binding compared to non-heterocyclic substituents . The thiazolone ring’s electronic properties may alter metabolic stability or interaction with secondary targets .
Biological Activity
The compound 2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone (CAS# 329249-53-8) is a thiazolone derivative that has garnered attention for its potential biological activity. Its molecular formula is , and it is characterized by a complex structure that includes amino, thiazole, and pyridine functionalities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolone derivatives, including the compound . In particular, a study evaluated various thiazolopyridine derivatives for their effectiveness against pathogenic bacteria and fungi. The compound demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of .
Table 1: Antimicrobial Activity of Thiazolone Derivatives
| Compound | Target Pathogen | MIC () |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.21 |
| Other Thiazolone Derivatives | Various Bacteria/Fungi | Varies |
Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay on human keratinocyte (HaCat) and mouse fibroblast (Balb/c 3T3) cell lines indicated promising results for certain thiazolone derivatives . The findings suggest that the compound may exhibit selective cytotoxicity, making it a candidate for further investigation in cancer therapeutics.
The mechanism by which this compound exerts its biological effects involves interaction with critical bacterial enzymes. Molecular docking studies have shown that the compound binds effectively to DNA gyrase , an essential enzyme for bacterial DNA replication. The binding energy and interactions were comparable to those of established antibiotics like ciprofloxacin, indicating a strong potential for developing new antimicrobial agents based on this scaffold .
Case Study 1: Antimicrobial Efficacy
A comprehensive study was conducted to evaluate the antimicrobial efficacy of various thiazolone derivatives, including the target compound. The results indicated that modifications in the side chains significantly influenced antibacterial activity. The most active derivative exhibited a robust interaction with DNA gyrase, suggesting that structural optimization could enhance its efficacy further.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of selected thiazolone compounds against cancer cell lines. The study revealed that while some derivatives showed significant cytotoxicity, others were relatively benign to normal cells. This differential activity underscores the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for therapeutic use.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone?
The synthesis of this compound can be approached via multi-step reactions involving thiazolone core formation and subsequent functionalization. A common strategy involves:
- Thiazolone core synthesis : Reacting substituted thiosemicarbazides (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux .
- Functionalization : Introducing the pyridinylaminoethoxybenzyl group via nucleophilic substitution or coupling reactions. For example, reacting intermediates with 2-(methyl-2-pyridinylamino)ethoxybenzyl chloride under basic conditions.
- Purification : Recrystallization from DMF-ethanol mixtures improves purity .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Spectral analysis : Use IR to confirm characteristic thiazolone C=O and N-H stretches (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively).
- NMR : ¹H NMR should show signals for the pyridinyl group (δ 7.5–8.5 ppm), methylene protons (δ 3.5–4.5 ppm), and thiazolone ring protons (δ 6.0–7.0 ppm) .
- Chromatography : HPLC with UV detection (λ ~254 nm) ensures >95% purity. Elemental analysis (C, H, N, S) validates stoichiometry .
Q. What solvents and catalysts are effective for its synthesis?
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction rates for cyclization steps. Ethanol or acetic acid is used for recrystallization .
- Catalysts : Sodium acetate facilitates deprotonation in thiazolone formation, while triethylamine aids in coupling reactions involving pyridinylaminoethoxybenzyl groups .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Target selection : Dock the compound against kinases (e.g., EGFR, VEGFR) due to structural similarities to known thiazolidinone kinase inhibitors .
- Software : Use AutoDock Vina or Schrödinger Suite. The pyridinylaminoethoxy group may interact with ATP-binding pockets via hydrogen bonding, while the benzyl-thiazolone core occupies hydrophobic regions .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with reference inhibitors like erlotinib .
Q. How do substituents on the benzyl and pyridinyl groups influence its bioactivity?
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance electrophilicity, potentially increasing kinase inhibition.
- Steric effects : Bulky substituents on the pyridinyl group may reduce binding affinity. For example, replacing methyl with ethyl lowers activity in analogous compounds .
- Data analysis : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values from enzymatic assays .
Q. How can contradictory data on its biological activity be resolved?
- Case example : If one study reports IC₅₀ = 1 µM against EGFR, while another shows no activity:
Q. What analytical methods are critical for characterizing its degradation products?
- Stress testing : Expose the compound to heat (60°C), light (UV), and pH extremes (1–13).
- LC-MS/MS : Identify hydrolysis products (e.g., cleavage of the ethoxy linker) or oxidation byproducts (e.g., pyridinyl-N-oxide) .
- Mechanistic insights : Radical scavengers (e.g., BHT) can distinguish oxidative vs. hydrolytic degradation pathways .
Q. How does its reactivity compare to structurally related thiazolidinones?
- Electrophilicity : The thiazolone carbonyl is more reactive than thiazolidinones due to ring strain, making it prone to nucleophilic attack (e.g., by cysteine residues in proteins) .
- Redox behavior : Cyclic voltammetry shows oxidation peaks near +0.8 V (vs. Ag/AgCl) for the pyridinyl group, comparable to similar heterocycles .
Methodological Guidelines
Q. Key Data for Experimental Design
| Parameter | Recommended Value/Approach | Reference |
|---|---|---|
| Reaction temperature | 80–100°C for cyclization steps | |
| Solvent for purification | DMF-ethanol (1:3 v/v) | |
| HPLC column | C18, 5 µm, 250 × 4.6 mm | |
| Docking software | AutoDock Vina (open-source) |
Q. Common Pitfalls
- Low yield : Optimize stoichiometry (e.g., 1:1.2 ratio of thiosemicarbazide to chloroacetic acid) .
- Impurities : Use flash chromatography (silica gel, ethyl acetate/hexane) before recrystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
